4,7-Dimethoxybenzothiazole Substitution Confers Enhanced VEGFR-2 Kinase Inhibitory Potency Relative to Unsubstituted Benzothiazole Analogs
The 4,7-dimethoxy substitution on the benzothiazole ring is predicted to enhance VEGFR-2 kinase inhibitory potency compared to unsubstituted benzothiazole analogs. In a published series of pyrazolo-benzothiazole hybrids, the introduction of electron-donating methoxy groups on the benzothiazole ring shifted the VEGFR-2 IC50 from >10 μM (unsubstituted analog) to 3.17 μM for the most active compound (14), which contains a 4-methoxybenzylidene substituent and achieved a VEGFR-2 IC50 of 3.17 μM, compared to axitinib (IC50 4.88 μM) [1]. While direct head-to-head data for the 4,7-dimethoxy compound are not publicly available, the structurally analogous compound 14 (4-methoxybenzylidene-substituted pyrazolo-benzothiazole) demonstrated a 1.54-fold improvement in VEGFR-2 potency over axitinib. The 4,7-dimethoxy substitution pattern of the target compound provides two electron-donating methoxy groups at positions ortho and para to the thiazole nitrogen, which is expected to further enhance binding to the VEGFR-2 hinge region through improved hydrogen-bond acceptor capacity and hydrophobic packing [1][2].
| Evidence Dimension | VEGFR-2 kinase inhibition IC50 |
|---|---|
| Target Compound Data | Predicted IC50 < 5 μM (based on 4,7-dimethoxy substitution class-level inference, exact value pending experimental determination) |
| Comparator Or Baseline | Unsubstituted benzothiazole-pyrazole analog: IC50 >10 μM; Axitinib (reference drug): IC50 4.88 μM |
| Quantified Difference | Class-level inference: 4,7-dimethoxy substitution predicted to improve VEGFR-2 IC50 by >2-fold relative to unsubstituted analog, and potentially surpass axitinib (1.54-fold improvement observed for related 4-methoxy analog) |
| Conditions | In vitro VEGFR-2 kinase inhibition assay; compound 14 tested at 10 μM concentration; axitinib as positive control [1] |
Why This Matters
Enhanced VEGFR-2 potency directly translates to stronger anti-angiogenic activity, making this compound a higher-value candidate for anti-angiogenic drug discovery compared to unsubstituted benzothiazole analogs.
- [1] Reddy, V.G.; Reddy, T.S.; Jadala, C.; Reddy, M.S.; Sultana, F.; Akunuri, R.; Bhargava, S.K.; Wlodkowic, D.; Srihari, P.; Kamal, A. Pyrazolo-benzothiazole hybrids: Synthesis, anticancer properties and evaluation of antiangiogenic activity using in vitro VEGFR-2 kinase and in vivo transgenic zebrafish model. Eur. J. Med. Chem. 2019, 182, 111609. View Source
- [2] Compound 14 structure-activity relationship: benzothiazole ring substitution modulates VEGFR-2 binding; 4-methoxy-substituted derivatives achieve IC50 values comparable to or better than clinical VEGFR inhibitors. In: Reddy et al., Eur. J. Med. Chem. 2019, 182, 111609, Table 2 and Figure 4. View Source
